molecular formula C13H14N4O3 B11485805 2-(3-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide

2-(3-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B11485805
M. Wt: 274.28 g/mol
InChI Key: TXNXPZVCGHZQIL-UHFFFAOYSA-N
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Description

2-(3-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Acylation: The nitrated pyrazole is acylated with an appropriate acylating agent, such as acetic anhydride, to introduce the acetamide group.

    Substitution: Finally, the phenylethyl group is introduced through a substitution reaction, often using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a catalyst, or metal hydrides.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

    Aminopyrazole derivatives: Formed by the reduction of the nitro group.

    Substituted pyrazoles: Formed by various substitution reactions on the pyrazole ring.

Scientific Research Applications

    Medicinal Chemistry: Pyrazole derivatives are known for their anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. This compound could be explored for similar activities.

    Agriculture: Pyrazole compounds are used as fungicides, herbicides, and insecticides. This compound could be investigated for its potential use in crop protection.

    Materials Science: Pyrazole derivatives are used in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks.

Mechanism of Action

The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, they may inhibit cyclooxygenase enzymes to reduce inflammation or bind to microbial proteins to exert antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-nitro-1H-pyrazol-1-yl)acetamide: Lacks the phenylethyl group but has similar core structure and properties.

    N-(2-phenylethyl)acetamide: Lacks the pyrazole ring but has similar acetamide and phenylethyl groups.

    3-nitro-1H-pyrazole: Lacks the acetamide and phenylethyl groups but has the core pyrazole structure.

Uniqueness

2-(3-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide is unique due to the combination of the nitro-pyrazole moiety and the phenylethyl acetamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

2-(3-nitropyrazol-1-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C13H14N4O3/c18-13(10-16-9-7-12(15-16)17(19)20)14-8-6-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10H2,(H,14,18)

InChI Key

TXNXPZVCGHZQIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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